Product packaging for Latanoprost ethyl amide(Cat. No.:CAS No. 607351-44-0)

Latanoprost ethyl amide

Cat. No.: B160414
CAS No.: 607351-44-0
M. Wt: 417.6 g/mol
InChI Key: KNXVTDOCIZLXFW-SQACBOECSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Latanoprost ethyl amide is a prostanoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H39NO4 B160414 Latanoprost ethyl amide CAS No. 607351-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,2,4,9,12-18H2,1H3,(H,26,30)/b8-3-/t20-,21+,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXVTDOCIZLXFW-SQACBOECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601111765
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607351-44-0
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=607351-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N-ethyl-5-heptenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Rationale for N Amide Prodrug Development in Ocular Pharmacology

In the context of prostaglandin (B15479496) analogs, which are potent agents for lowering intraocular pressure (IOP), the prodrug strategy has been particularly successful. mdpi.comresearchgate.net Naturally occurring prostaglandins (B1171923) are relatively polar molecules, which limits their ability to permeate the lipid-rich layers of the cornea. nih.gov The initial and most common modification involves esterification of the C-1 carboxyl group, creating more lipophilic isopropyl ester prodrugs like latanoprost (B1674536). researchgate.netdovepress.comnih.gov These ester prodrugs readily cross the cornea and are then hydrolyzed by esterase enzymes, which are abundant in corneal tissue, to release the biologically active free acid. researchgate.netnih.govnih.gov

The exploration of N-amide analogs, such as latanoprost ethyl amide, represents a further evolution of this prodrug strategy. medchemexpress.comcaymanchem.com Amide prodrugs are investigated for several key reasons:

Modified Lipophilicity and Permeability : The N-ethyl amide modification can alter the molecule's lipophilicity, potentially optimizing its passage through the corneal membranes.

Altered Hydrolysis Rate : Amide bonds are generally more stable and less susceptible to rapid enzymatic hydrolysis compared to ester bonds. cbspd.commdpi.com Research indicates that while corneal tissue can convert N-ethyl amides to their active free acids, the rate of this conversion is significantly slower than for ester prodrugs. medchemexpress.comcaymanchem.comcaymanchem.comszabo-scandic.com This slower hydrolysis could result in a more sustained release of the active drug, potentially prolonging its therapeutic effect. caymanchem.com

Alternative Bioactivation Pathway : The study of amide analogs allows researchers to explore different pharmacokinetic profiles. medchemexpress.comcaymanchem.com While esterases are the primary enzymes for ester prodrugs, the enzymatic pathways for amide hydrolysis in the eye may differ, offering an alternative mechanism for drug activation. mdpi.com Bimatoprost (B1667075), another prostaglandin analog, is an ethyl amide prodrug, and its unique activity has prompted further investigation into amide-based structures. nih.gov

By modifying the standard ester linkage to an amide, researchers aim to fine-tune the delivery and activity of prostaglandin analogs, potentially leading to improved therapeutic profiles. medchemexpress.com

Historical Context of Prostaglandin F2α Analogs in Ocular Research

Advanced Synthetic Pathways for this compound

The synthesis of this compound is not typically a direct, single pathway but rather an adaptation of established, multi-step total syntheses developed for its parent compound, latanoprost. These routes are designed to construct the complex cyclopentane (B165970) core with precise control over its multiple chiral centers, followed by the installation of the two side chains. The final step is then modified to produce the N-ethyl amide instead of the isopropyl ester found in latanoprost.

The creation of the latanoprost scaffold with the correct stereochemistry is a significant challenge. Modern synthetic approaches have moved towards more efficient and selective methods.

Organocatalytic and Pot-Economical Synthesis : A highly diastereo- and enantioselective, six-pot total synthesis for latanoprost has been developed, which can be adapted for its ethyl amide analog. nih.govrsc.org This pathway uses an organocatalyst-mediated Michael reaction to construct the cyclopentane core with excellent diastereoselectivity. nih.govresearchgate.net Key steps in this synthesis include:

An enantioselective Krische allylation to set an early chiral center. nih.govrsc.org

A sequence of olefin metathesis, silyl (B83357) protection, and hydrogenolysis performed efficiently in a single pot. rsc.org

An intramolecular Mukaiyama aldol (B89426) reaction. nih.gov

The final installation of the side chains via a Michael addition and a cis-selective olefin metathesis. nih.govrsc.org

Corey Lactone-Based Routes : The classic approach to prostaglandin synthesis, pioneered by E.J. Corey, often utilizes a bicyclic lactone intermediate, commonly known as the Corey lactone. unimi.it A patented route describes a synthesis starting from a coriolis lactone derivative, which involves silylation and oxidation to generate a key ketone intermediate, pivotal for the subsequent elongation of the side-chains. Chemoenzymatic approaches have also been developed, using yeast enzymes for highly stereoselective reductions of key intermediates derived from the Corey lactone, offering an alternative to traditional chemical reagents. researchgate.netunimi.it

StepReaction TypeKey Reagents/CatalystsReported YieldReference
1Krische AllylationIridium catalyst88% rsc.org
2Olefin Metathesis / Silyl Protection / Hydrogenolysis (One Pot)Grubbs II catalyst, TBSOTf, Pd(OH)2/C67% (over 3 steps) rsc.org
3Organocatalytic Michael ReactionDiphenylprolinol silyl ether72%
4Intramolecular Mukaiyama Aldol ReactionTiCl4- nih.gov
5Michael Addition of Vinyl CuprateVinyl cuprate- nih.gov
6Olefin Metathesis / Reduction / Deprotection (Final Amidation)Hoveyda-Grubbs catalyst, Reducing agent, Deprotecting agent, Ethylamine (B1201723)- (Latanoprost total yield: 24%) nih.govrsc.org

The final product of prostaglandin synthesis is typically a mixture containing diastereomers, which must be removed to yield a high-purity active compound. Given the structural similarity of this compound to latanoprost, the purification methods are largely interchangeable.

High-Pressure Liquid Chromatography (HPLC) is a crucial technique. Both normal-phase and reverse-phase HPLC have been employed.

Normal-Phase HPLC : Methods often use silica (B1680970) gel columns with eluent systems like hexane/ethyl acetate (B1210297) or mixtures containing hydrocarbons, alcohols, and optionally acetonitrile (B52724). epo.orggoogle.comgoogle.com One patent describes a multi-step process involving initial gravimetric chromatography on silica gel followed by preparative HPLC using a single eluant like methyl tert-butyl ether. epo.orggoogle.com This process can reduce levels of key diastereomeric impurities to below 0.1%. google.com

Reverse-Phase HPLC : This method has also been described, using eluents such as 40% v/v acetonitrile in water. googleapis.com However, these can be difficult to scale for industrial production due to the large volumes of aqueous eluant required. googleapis.com

Final purification steps often include filtration through silica and membrane filters to yield the pure product as a clear oil. epo.orggoogle.com

TechniqueStationary PhaseEluent SystemReference
Gravimetric ChromatographySilica GelMethyltertbutyl ether googleapis.com
Column ChromatographySilica GelDiisopropylether/acetone; Methylene chloride/isopropanol epo.orggoogleapis.com
Preparative HPLCSilica GelHexane:ethanol (94:6) googleapis.com
Preparative HPLC (Reverse Phase)(Not specified)Acetonitrile/water (40% v/v) googleapis.com

Structural Modification Strategies at the C-1 Carboxyl Group

The defining structural feature of this compound is the N-ethyl amide at the C-1 position, which replaces the isopropyl ester of latanoprost or the free carboxylic acid of latanoprost acid. caymanchem.commedchemexpress.com This modification is achieved through standard amide bond formation, a cornerstone of medicinal chemistry.

The synthesis involves activating the C-1 carboxylic acid of the latanoprost acid intermediate and then reacting it with ethylamine. google.com This conversion can be performed by reaction with ethylamine in an organic solvent like N,N-dimethylformamide (DMF) in the presence of a suitable coupling reagent. google.com Peptide synthesis has yielded numerous methods for this type of transformation, often employing carbodiimides or other activating agents to facilitate the coupling of a carboxylic acid to an amine without racemization. thermofisher.com The resulting N-ethyl amide is generally more stable to hydrolysis than the corresponding ester. caymanchem.com

Derivatization Approaches for Novel Prostaglandin N-Amide Analogs

The creation of this compound is part of a broader strategy to explore prostaglandin N-amides (prostamides) as therapeutic agents. caymanchem.comnih.gov Derivatization at the C-1 position allows for the synthesis of a wide array of novel analogs by varying the amine component used in the coupling reaction.

Studies on prostamides, such as PGF2α ethanolamide, have shown that the N-substituent plays a critical role in the compound's pharmacological profile. nih.gov Research has explored a variety of N-monosubstituted amides, finding that linear and branched alkyl substituents are well-tolerated, yielding potent and selective compounds. nih.gov In contrast, di-substitution on the amide nitrogen has been shown to cause a dramatic reduction in activity. nih.gov This derivatization strategy allows for fine-tuning the molecule's properties, potentially leading to analogs with improved stability, bioavailability, or receptor selectivity. The general process involves derivatizing the acid function of the prostaglandin to form the desired amide. google.com

Parent CompoundC-1 ModificationResulting Analog ClassSignificanceReference
PGF2α-CONH2 (Primary Amide)ProstamidePotent and selective agonist activity nih.gov
PGF2α-CONH(CH2)2OH (Ethanolamide)Prostamide (Bimatoprost)Clinically used antiglaucoma agent nih.goventokey.com
Latanoprost Acid-CONHCH2CH3 (Ethyl Amide)Prostaglandin N-ethyl amideAlternative prodrug with slower hydrolysis kinetics caymanchem.commedchemexpress.com
PGF2α-CON(CH3)2 (Dimethyl Amide)Di-substituted ProstamideDramatic reduction in activity nih.gov

Computational Chemistry Approaches in Synthetic Design

While specific computational studies on the synthetic design of this compound are not widely published, computational chemistry is a powerful tool used in the broader field of prostaglandin research and drug design. unisa.it Techniques such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations are employed to study the enzymes involved in prostaglandin synthesis, such as Prostaglandin H2 Synthase (PGHS), also known as cyclooxygenase (COX). nih.govacs.org

By modeling the enzyme's active site and its interaction with substrates like arachidonic acid, researchers can gain insights into the catalytic mechanism at a molecular level. nih.govacs.org This understanding can guide the rational design of new molecules, including prostaglandin analogs or inhibitors. For example, computational design was used to develop a novel chimera of naproxen (B1676952) and guaiacol (B22219) for selective COX-2 inhibition. mdpi.com Such in silico models allow for the prediction of binding modes and affinities, helping to prioritize synthetic targets and potentially shorten the drug discovery and development cycle. These computational protocols can model how the protein integrates into a cell membrane and how substrates and inhibitors bind within the active site, providing a dynamic picture that complements static X-ray crystallography data. nih.gov

Pharmacokinetic and Biotransformation Research of Latanoprost Ethyl Amide

Prodrug Hydrolysis and Bioactivation Mechanisms

Latanoprost (B1674536) ethyl amide is classified as a prodrug, meaning it is administered in an inactive form and must be metabolically converted to its biologically active form, latanoprost acid, to exert its therapeutic effects. This bioactivation process is a critical step in its mechanism of action.

Enzymatic Conversion in Ocular Tissues

The primary site of bioactivation for latanoprost ethyl amide is the eye itself, where enzymes within the ocular tissues are responsible for its conversion.

Research has demonstrated that both bovine and human corneal tissues possess the necessary enzymatic machinery to hydrolyze the N-ethyl amide bond of prostaglandin (B15479496) analogs like this compound. caymanchem.commedchemexpress.comszabo-scandic.com Specifically, these tissues exhibit amidase activity, which is responsible for cleaving the amide bond and converting the prodrug into its active free acid form. arvojournals.orgnih.gov This enzymatic activity is not limited to the cornea; other ocular tissues such as the iris-ciliary body and even the sclera have been shown to contribute to this conversion, although potentially at different rates. researchgate.net One of the enzymes implicated in this process is fatty acid amide hydrolase (FAAH), which has both amidase and esterase activity and is expressed in the corneal epithelium. arvojournals.org

Studies have quantified the rate of conversion of N-ethyl amides of various prostaglandins (B1171923) in both bovine and human corneal tissue. The conversion rate has been reported to be approximately 2.5 μg/g of corneal tissue per hour. caymanchem.commedchemexpress.comszabo-scandic.comcaymanchem.comtargetmol.cn This rate is a key determinant of the pharmacokinetics of the drug, influencing how quickly the active form becomes available at its target receptors.

Comparative Hydrolysis Kinetics of N-Amide vs. Isopropyl Ester Prodrugs

A crucial aspect of understanding this compound is comparing its hydrolysis kinetics to that of isopropyl ester prodrugs, such as latanoprost. Latanoprost, an isopropyl ester prodrug, is known to be rapidly and extensively hydrolyzed to latanoprost acid in the eye. researchgate.netarvojournals.orgwikipedia.org In contrast, the hydrolysis of N-amide prodrugs like this compound is significantly slower. caymanchem.commedchemexpress.comszabo-scandic.comcaymanchem.com This slower hydrolysis is a defining characteristic of prostaglandin N-amides. caymanchem.commedchemexpress.comszabo-scandic.comcaymanchem.com For instance, studies comparing bimatoprost (B1667075) (another ethyl amide prodrug) with latanoprost have shown that while latanoprost is almost completely converted to its free acid, the hydrolysis of bimatoprost is more limited and partial. nih.goventokey.comresearchgate.net This difference in hydrolysis rate can lead to different pharmacodynamic profiles.

Prodrug TypeHydrolysis RateKey Enzyme(s)
N-Amide (e.g., this compound) SlowerAmidase, Fatty Acid Amide Hydrolase (FAAH)
Isopropyl Ester (e.g., Latanoprost) Rapid and CompleteEsterases

Distribution of this compound and its Metabolites within Ocular Compartments

Following topical administration, this compound and its active metabolite, latanoprost acid, distribute throughout the various compartments of the eye. The prodrug's enhanced lipophilicity, due to the ethyl amide group, is thought to improve its penetration through the cornea. Once inside, the conversion to the more polar latanoprost acid occurs.

Studies on the distribution of the related prodrug latanoprost show that after administration, the active latanoprost acid reaches its peak concentration in the aqueous humor about two hours later. wikipedia.orghres.canih.gov From the aqueous humor, the drug can then reach the target tissues responsible for regulating intraocular pressure, such as the ciliary body and the trabecular meshwork. researchgate.net While specific distribution data for this compound is less abundant, the slower hydrolysis suggests that the prodrug itself may have a different distribution pattern compared to latanoprost, potentially leading to a more sustained presence of the active acid in certain ocular tissues. Research on bimatoprost has shown that the intact amide can be found in the cornea, sclera, iris, and ciliary body, suggesting that the prodrug itself can distribute to target tissues before hydrolysis. researchgate.net

Systemic Metabolism of Active Latanoprost Acid and its N-Amide Analogues

While the primary site of action and metabolism for this compound is the eye, a small portion of the administered dose can be absorbed into the systemic circulation. mpa.se Once in the bloodstream, the active latanoprost acid undergoes further metabolism, primarily in the liver. researchgate.netmpa.senih.gov

Identification of Metabolic Pathways (e.g., Hepatic Beta-Oxidation)

This compound is a prodrug analogue of latanoprost, meaning it is biologically inactive and requires metabolic conversion to its active form. The primary metabolic pathway begins in the eye itself. The modification of the carboxyl group to an N-ethyl amide allows the compound to function as a prodrug. medchemexpress.comcaymanchem.com

The initial and rate-limiting step in the biotransformation of this compound is its hydrolysis within the cornea. Studies have demonstrated that both bovine and human corneal tissues contain enzymes capable of converting N-ethyl amides of various prostaglandins into their corresponding biologically active free acids. medchemexpress.comcaymanchem.com This conversion for prostaglandin N-ethyl amides occurs at a relatively slow rate, estimated to be approximately 2.5 µg per gram of corneal tissue per hour. medchemexpress.comcaymanchem.com This is a key difference from the isopropyl ester prodrug, latanoprost, which is hydrolyzed more rapidly by corneal esterases. researchgate.netnih.govfda.gov

Once this compound is hydrolyzed to its active metabolite, latanoprost acid, it enters the systemic circulation. fda.gov The subsequent metabolism of latanoprost acid does not occur to any significant extent within the eye. researchgate.nethres.ca Instead, it is primarily metabolized in the liver. researchgate.netnih.govfda.gov The principal metabolic route for latanoprost acid is fatty acid beta-oxidation, a common pathway for fatty acid degradation. nih.govfda.govdrugbank.comnih.gov This process shortens the carboxylic acid side chain, resulting in the formation of the main metabolites: 1,2-dinor-latanoprost acid and 1,2,3,4-tetranor-latanoprost acid. researchgate.netnih.govfda.govdrugbank.comfda.gov

Table 1: Metabolic Conversion of this compound

Step Location Process Resulting Compound
Initial Metabolism Cornea Slow enzymatic hydrolysis of the N-ethyl amide group Latanoprost Acid (Active Metabolite)

| Systemic Metabolism | Liver | Fatty acid beta-oxidation | 1,2-dinor-latanoprost acid and 1,2,3,4-tetranor-latanoprost acid |

Characterization of Metabolite Biological Activity

The biological activity of this compound is entirely dependent on its conversion to its primary metabolite, latanoprost acid. This compound itself is considered an inactive prodrug.

The active metabolite, latanoprost acid, is a potent and selective agonist for the prostaglandin F2α (FP) receptor. It is this interaction that is responsible for the compound's pharmacological effects. The downstream metabolites produced by hepatic beta-oxidation, namely 1,2-dinor-latanoprost acid and 1,2,3,4-tetranor-latanoprost acid, are considered to have weak or no significant biological activity. hres.ca Therefore, the pharmacological profile of this compound is dictated by the formation and activity of latanoprost acid, with the subsequent metabolism serving as a deactivation and clearance pathway.

Table 2: Biological Activity of Metabolites

Compound/Metabolite Biological Activity Target Receptor
This compound Inactive Prodrug N/A
Latanoprost Acid Biologically Active Prostaglandin F2α (FP) Receptor Agonist
1,2-dinor-latanoprost acid Weak to no activity N/A

| 1,2,3,4-tetranor-latanoprost acid | Weak to no activity | N/A |

Elimination Kinetics and Excretion Pathways

The elimination kinetics of this compound are largely defined by the properties of its active metabolite, latanoprost acid, following its slow formation in the cornea. medchemexpress.comcaymanchem.com Once latanoprost acid enters the systemic circulation, its elimination from human plasma is rapid. nih.govfda.govfda.govnih.gov

The plasma half-life (t½) of latanoprost acid is approximately 17 minutes following both intravenous and topical administration of the parent compound, latanoprost. nih.govfda.govfda.govnih.gov The systemic clearance is about 7 mL/min/kg. nih.govfda.govnih.gov The volume of distribution in humans is small, at 0.16 ± 0.02 L/kg. fda.govnih.gov The slower hydrolysis of the ethyl amide compared to the ester likely results in a more prolonged release of the active acid into the aqueous humor, affecting the onset and duration of local activity. medchemexpress.comcaymanchem.com

Following hepatic beta-oxidation, the resulting inactive metabolites are primarily eliminated from the body via the kidneys. nih.govdrugbank.comfda.govnih.gov Studies on latanoprost show that approximately 88% of an administered topical dose is recovered in the urine. drugbank.comfda.govnih.gov After intravenous administration, the recovery in urine is higher, at about 98%. fda.govnih.gov

Table 3: Pharmacokinetic Parameters of Latanoprost Acid (Active Metabolite)

Parameter Value Reference
Plasma Half-Life (t½) ~17 minutes nih.govfda.govfda.govnih.gov
Systemic Clearance ~7 mL/min/kg nih.govfda.govnih.gov
Volume of Distribution 0.16 ± 0.02 L/kg fda.govnih.gov
Primary Excretion Route Renal (Urine) nih.govdrugbank.comfda.govnih.gov
Urinary Recovery (Topical) ~88% drugbank.comfda.govnih.gov

| Urinary Recovery (IV) | ~98% | fda.govnih.gov |

Pharmacodynamic and Molecular Mechanism Investigations of Latanoprost Ethyl Amide Metabolites

Prostanoid Receptor Agonism and Selectivity

The therapeutic action of latanoprost (B1674536) acid is initiated by its binding to and activation of specific prostanoid receptors located in various ocular tissues.

Characterization of FP Receptor Selectivity and Binding Affinity

Latanoprost acid is recognized as a selective prostanoid FP receptor agonist. taylorandfrancis.com Its pharmacologic receptor profile is significantly more selective for the FP receptor compared to the endogenous prostaglandin (B15479496) F2α (PGF2α). arvojournals.org This selectivity is a key factor in its therapeutic efficacy. Research has quantified the binding affinity of latanoprost acid for the FP receptor, demonstrating a relatively high affinity with a Kᵢ value of 98 nM. drugbank.com

Functionally, latanoprost acid acts as a full agonist at the FP receptor. arvojournals.org Its potency in activating the FP receptor has been measured across various cell types, with EC₅₀ values ranging from 32 to 124 nM. drugbank.com For comparison, travoprost (B1681362) acid, another FP receptor agonist, exhibits an even higher affinity for the FP receptor (Kᵢ = 35 nM). drugbank.com The targeted and potent agonism at the FP receptor, which is expressed in ocular tissues like the ciliary muscle, is the principal driver of its physiological effects. nih.gov

Binding Affinity and Functional Potency of Prostaglandin Analogs at the FP Receptor

CompoundBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Receptor Action
Latanoprost Acid98 drugbank.com32-124 drugbank.comFull Agonist arvojournals.org
Travoprost Acid35 drugbank.com1.4 - 3.6 drugbank.comAgonist
Bimatoprost (B1667075) Acid83 drugbank.com2.8 - 3.8 drugbank.comAgonist

Investigation of Interactions with Other Prostanoid Receptor Subtypes (e.g., EP1, EP3)

While highly selective for the FP receptor, latanoprost acid also demonstrates functional activity at other prostanoid receptor subtypes, notably the EP1 and EP3 receptors. arvojournals.orgdrugbank.com It is considered a full or near-full agonist at both the EP1 and EP3 receptors. arvojournals.org Latanoprost acid shows significant functional activity at the EP1 receptor with an EC₅₀ value of 119 nM. drugbank.com

Latanoprost-Induced IOP Reduction in Prostanoid Receptor-Deficient Mice

Mouse StrainMean IOP Reduction (%)Significance vs. Wild-Type
Wild-Type (WT)22.1% arvojournals.orgN/A
EP1 Knockout (EP1KO)18.6% arvojournals.orgNot Significantly Different arvojournals.org
EP3 Knockout (EP3KO)15.0% arvojournals.orgSignificantly Less Reduction arvojournals.org

Cellular and Molecular Mechanisms of Aqueous Humor Outflow Modulation

The primary mechanism by which latanoprost acid exerts its therapeutic effect is by increasing the outflow of aqueous humor from the eye, targeting the uveoscleral outflow pathway. taylorandfrancis.comnih.govpatsnap.com

Uveoscleral Outflow Pathway Enhancement

One of the proposed mechanisms for enhancing uveoscleral outflow is the relaxation of the ciliary smooth muscle. nih.gov This is not a conventional pharmacological relaxation but rather a structural alteration of the muscle tissue. The process involves changes in the connective tissue spaces between the ciliary muscle bundles. By widening these spaces, the resistance to aqueous humor flow through the muscle is decreased. Another potential mechanism involves the relaxation of the ciliary zonules, the suspensory ligaments of the lens. arvojournals.org It is suggested that prostaglandins (B1171923) can modify zonular components such as fibrillin 1 and collagen IV through the action of metalloproteinases, potentially altering their strength and elasticity. arvojournals.org

A well-documented mechanism for the increased uveoscleral outflow is the extensive remodeling of the extracellular matrix (ECM) within the ciliary muscle. nih.govnih.govdrugbank.com This remodeling process is mediated by an increase in the expression and activity of matrix metalloproteinases (MMPs). drugbank.comarvojournals.org

Studies on cultured human ciliary muscle cells and in animal models have shown that latanoprost acid leads to an upregulation of MMP-2 and MMP-3. nih.govnih.gov These enzymes degrade components of the surrounding ECM, leading to a reduction in the volume of interstitial collagens I, III, IV, and VI, as well as other matrix components like fibronectin, laminin, and hyaluronan. nih.govnih.gov This breakdown and reorganization of the ECM create wider spaces between the ciliary muscle fibers, reducing hydraulic resistance and augmenting the flow of aqueous humor through the uveoscleral pathway. nih.gov This effect on the ECM typically becomes apparent after several days of treatment. arvojournals.orgarvojournals.org

Effect of Latanoprost Acid on Extracellular Matrix and MMPs in Ciliary Muscle

ComponentEffectSource
Collagen I, IIIReduced nih.govnih.gov
Collagen IV, VIReduced nih.gov
FibronectinReduced nih.govnih.gov
LamininReduced nih.govnih.gov
HyaluronanReduced nih.govnih.gov
Matrix Metalloproteinase-2 (MMP-2)Increased nih.govnih.gov
Matrix Metalloproteinase-3 (MMP-3)Increased nih.govnih.gov
Extracellular Matrix Remodeling
Role of Matrix Metalloproteinases (MMPs) in Collagen and Other ECM Component Turnover

The active metabolite of Latanoprost ethyl amide, Latanoprost acid, significantly influences the turnover of the extracellular matrix (ECM) in ocular tissues by modulating the expression of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). arvojournals.orgdrugbank.com Research on human trabecular meshwork (TM) cells has demonstrated that Latanoprost acid treatment increases the transcription of genes for several MMPs, including MMP-1, MMP-3, MMP-17, and MMP-24. arvojournals.orgnih.gov Concurrently, the expression of TIMP-2, TIMP-3, and TIMP-4 is also upregulated. arvojournals.orgnih.gov

This accelerated ECM turnover is a key mechanism behind the therapeutic effects of prostaglandin F2α analogues. arvojournals.org The induced MMPs are collectively capable of degrading all components of the ECM, facilitating tissue remodeling. arvojournals.orgnih.gov Specifically, MMP-17 can activate aggrecanase-1, which likely increases ECM turnover, while MMP-24 is involved in activating pro-MMP-2, further promoting ECM remodeling. arvojournals.org This enzymatic degradation of ECM components, such as collagen, fibronectin, and laminin, in the ciliary muscle and trabecular meshwork is believed to reduce hydraulic resistance and enhance aqueous humor outflow. drugbank.comarvojournals.org Histological analyses have confirmed that this remodeling leads to enlarged tissue spaces within the ciliary muscle and TM. researchgate.net

The table below summarizes the observed changes in the expression of MMPs and TIMPs in human trabecular meshwork cells following treatment with Latanoprost acid. arvojournals.orgnih.gov

Gene FamilyGeneEffect of Latanoprost Acid
Matrix Metalloproteinases (MMPs) MMP-1Increased Transcription
MMP-3Increased Transcription
MMP-17Increased Transcription
MMP-24Increased Transcription
MMP-11Downregulated
MMP-15Downregulated
Tissue Inhibitors of MMPs (TIMPs) TIMP-2Upregulated
TIMP-3Upregulated
TIMP-4Upregulated
Cytoskeletal Reorganization in Ocular Cells (e.g., Actin and Vinculin)

The influence of Latanoprost's active metabolite extends to the modulation of the cellular cytoskeleton, a critical component in maintaining cell shape, adhesion, and mechanical signaling. nih.gov Studies on primary human trabecular meshwork cells have shown that Latanoprost acid treatment leads to significant changes in the expression of approximately 2000 genes within 24 hours, including those involved in cytoskeletal remodeling, such as filamin A. researchgate.net The actin cytoskeleton, in particular, is a dynamic structure that, along with adhesion proteins like vinculin, allows cells to sense and respond to mechanical forces.

Research comparing the effects of Latanoprost acid to other compounds on human TM cells has provided specific insights. For instance, when TM cells were induced to form actin stress fibers and focal adhesions, pretreatment with Latanoprost acid showed a minimal effect on reducing these structures. This suggests a nuanced role in cytoskeletal dynamics compared to other agents that may more dramatically alter actin and vinculin distribution. The ability of ocular cells to remodel their cytoskeletal architecture is fundamental to processes like cell migration and maintaining tissue integrity under fluctuating mechanical strain, such as changes in intraocular pressure. nih.gov

Potential Influence on Trabecular Outflow Pathway

While initially recognized for its substantial effect on increasing uveoscleral outflow, evidence demonstrates that Latanoprost's active metabolite also enhances the conventional outflow pathway through the trabecular meshwork (TM). arvojournals.orgresearchgate.net Laboratory investigations using cultured human anterior segments, which isolate the trabecular outflow pathway, have shown that Latanoprost free acid significantly increases outflow facility. This effect was observed to begin within an hour of administration and was reversible.

Histological examination of these treated anterior segments revealed focal loss of Schlemm's canal endothelial cells and separation from the basal lamina, alongside a reduction of ECM in the juxtacanalicular region. Such ultrastructural changes are consistent with a direct effect on the TM that reduces outflow resistance. researchgate.net The remodeling of the ECM within the TM, driven by the upregulation of MMPs, is considered a primary mechanism for this increased outflow facility. arvojournals.org

Research on Gene Expression Modulation (e.g., TIGR/MYOC)

The Trabecular Meshwork Inducible Glucocorticoid Response (TIGR) gene, now officially known as Myocilin (MYOC), is significantly implicated in the pathogenesis of glaucoma. Mutations in the MYOC gene are a major cause of hereditary juvenile-onset and adult-onset primary open-angle glaucoma. The MYOC gene is expressed in numerous ocular tissues, with the highest levels found in the trabecular meshwork.

Research in an animal model has indicated that topical administration of prostaglandin F2α, the class to which Latanoprost belongs, reduces the expression of the TIGR/MYOC gene. arvojournals.org In broader studies on human TM cells, Latanoprost acid treatment produced a unique molecular profile, altering the expression of numerous genes involved in critical cellular processes. researchgate.net

The table below highlights some of the cellular processes and associated genes that are differentially expressed in human trabecular meshwork cells after Latanoprost treatment. researchgate.net

Cellular ProcessAssociated Gene Examples
Extracellular Matrix Hyaluronan synthase
Integrin Signaling Integrin, alpha 8
Cell Adhesion Melanoma cell adhesion molecule
Cytoskeletal Remodeling Filamin A
Gene Transcription c-jun

Mechanistic Studies of Secondary Ocular Physiological Responses

Cellular and Molecular Mechanisms of Ocular Melanogenesis

A notable secondary physiological response to Latanoprost is increased iris pigmentation, which has been observed in both human and primate studies. This change is not due to a proliferation of melanocytes but rather to an increase in melanogenesis—the process of melanin production within existing melanocytes.

Detailed analysis of iridial stroma from monkey eyes treated with Latanoprost showed a significant three- to sevenfold increase in the amount of eumelanin (black-brown pigment), while the level of pheomelanin (yellow-red pigment) remained relatively stable. This shift in melanin type and quantity results in a visible darkening of the iris, typically occurring concentrically after several months of treatment. The mechanism is thought to involve the direct activation of tyrosinase, a key enzyme in the melanin synthesis pathway.

Role of FP Receptors in Melanocyte Activation

The activation of melanocytes by Latanoprost is an indirect process mediated by prostaglandin F (FP) receptors. Crucially, studies have shown that FP receptors are expressed on iridial fibroblasts but are not detected on the iridial melanocytes themselves.

The proposed mechanism suggests that Latanoprost acid binds to FP receptors on the fibroblasts located adjacent to melanocytes in the iris stroma. This binding event stimulates the fibroblasts, which in turn release paracrine signaling molecules that act on the neighboring melanocytes. These signals then stimulate the melanocytes to increase dopa oxidase activity, a critical step in melanin production, leading to the observed increase in pigmentation. This indirect activation pathway highlights a sophisticated intercellular communication network within the iris that is modulated by Latanoprost's active metabolite.

Studies on Melanocyte Proliferation and Melanin Production Pathways

This compound is an analog of the well-established prostaglandin F2α analogue, latanoprost. In this specific compound, the C-1 carboxyl group of the parent molecule has been chemically modified into an N-ethyl amide. medchemexpress.comcaymanchem.com This modification classifies this compound as a prodrug. It is designed to be converted into its biologically active form, Latanoprost free acid, within the eye. Studies have indicated that human corneal tissue can hydrolyze N-ethyl amides of various prostaglandins to their corresponding free acids. medchemexpress.comcaymanchem.commedchemexpress.com The conversion rate for these N-ethyl amides is noted to be significantly slower than that of the more common isopropyl ester prodrugs, which would suggest different hydrolysis pharmacokinetics for this compound. medchemexpress.comcaymanchem.commedchemexpress.com

Despite its design as a prodrug for Latanoprost acid, a comprehensive search of scientific literature reveals a lack of specific studies investigating the direct effects of this compound on melanocyte proliferation and melanin production pathways. While the effects of Latanoprost (the isopropyl ester prodrug) and its active metabolite, Latanoprost acid, on melanogenesis are documented, this research does not extend to the ethyl amide derivative itself. nih.govjscholarpublishers.comnih.govresearchgate.netresearchgate.net

Therefore, there are no available research findings or data tables detailing the specific impact of this compound on melanocyte biology. It is expected that any effects would be attributable to its conversion to Latanoprost acid, but direct experimental evidence for the ethyl amide compound is not present in the available literature. medchemexpress.comcaymanchem.com

Preclinical Research Methodologies and Models for Latanoprost Ethyl Amide

In Vitro Model Systems

In vitro models are crucial for the initial screening and characterization of Latanoprost (B1674536) ethyl amide. These systems allow for controlled experiments to investigate cellular and tissue-level responses, permeability, and metabolic conversion.

Furthermore, cell lines are employed to investigate the compound's impact on cellular functions. Latanoprost ethyl amide is known to activate the prostaglandin (B15479496) F (FP) receptor, which triggers intracellular signaling pathways leading to a reduction in intraocular pressure. Cell-based assays using transfected cell lines that express specific prostaglandin receptors are used to determine the binding affinity and functional activity of the compound and its metabolites. capes.gov.br For example, studies on cloned human FP prostaglandin receptors expressed in cell lines help to quantify the compound's potency by measuring outcomes like intracellular calcium mobilization. capes.gov.br

Ex vivo models using isolated ocular tissues, such as the cornea, provide a bridge between in vitro cell cultures and in vivo animal studies. These models maintain the structural and physiological integrity of the tissue, offering a more accurate representation of in vivo conditions. arvojournals.orgarvojournals.org Human and bovine corneal tissues have been utilized to study the conversion of this compound to its active free acid form. medchemexpress.combiomol.com These studies have shown that corneal tissue possesses the necessary amidase activity to hydrolyze the N-ethyl amide. medchemexpress.combiomol.com

A notable ex vivo model is the three-dimensional (3D) reconstructed human corneal epithelial tissue. arvojournals.orgarvojournals.orgnih.gov This organotypic model closely mimics the histology and barrier function of the human cornea, expressing key drug-metabolizing enzymes and transporters. arvojournals.orgarvojournals.orgnih.gov Research using this model has confirmed that it can effectively convert amide prodrugs like this compound into their pharmacologically active free acid metabolites. arvojournals.orgarvojournals.orgresearchgate.net The permeability of the prodrug and its active metabolite can be quantified, demonstrating the significantly higher permeability of the parent compound compared to its free acid. arvojournals.orgarvojournals.orgresearchgate.net Additionally, the ex vivo eye irritation test (EVEIT) system, which often uses rabbit corneas, is employed to assess the toxicological profile of different formulations containing prostaglandin analogues. nih.gov

Biochemical and enzymatic assays are essential for quantifying the conversion of the this compound prodrug to its active form, Latanoprost acid. These assays are critical for understanding the pharmacokinetics of the compound. medchemexpress.combiomol.com

Studies have demonstrated that bovine and human corneal tissues can convert N-ethyl amides of various prostaglandins (B1171923) into their corresponding free acids. medchemexpress.combiomol.com The rate of this conversion has been measured to be approximately 2.5 µg/g of corneal tissue per hour. medchemexpress.combiomol.com In another study involving 17-phenyl trinor PGF2α ethyl amide (Bimatoprost), a similar prostaglandin amide, the conversion rate by amidase activity in bovine and human cornea was found to be about 40 µg/g of corneal tissue over 24 hours. caymanchem.com

Enzyme-linked immunosorbent assays (ELISAs) have been developed to detect and quantify both the prodrug and its active metabolite. caymanchem.comcaymanchem.com These assays are sensitive enough to measure low concentrations of the compounds in biological samples. caymanchem.comcaymanchem.com However, since the antibodies used may have different sensitivities for the ester/amide and free acid forms, it is often necessary to separate these compounds before analysis to ensure accurate quantification, especially when both are present in a sample. caymanchem.comcaymanchem.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another highly sensitive and specific method used for the simultaneous measurement of the prodrug and its active metabolite in ocular tissues and fluids. researchgate.net

Assay TypeKey FindingReference
Corneal Tissue Homogenate AssayBovine and human corneal tissue convert N-ethyl amides to free acids at a rate of ~2.5 µg/g/hr. medchemexpress.combiomol.com
ELISASensitive detection method for measuring both the free acid and ethyl amide forms, though separation is recommended for mixed samples. caymanchem.comcaymanchem.com
LC-MS/MSAllows for the precise quantification of both the prodrug and its active metabolite in various ocular tissues. researchgate.net

Advanced Analytical Techniques for Compound and Metabolite Quantification in Biological Matrices (e.g., HPLC with Mass Spectrometry)

The accurate quantification of this compound and its biologically active metabolite, latanoprost acid, in complex biological matrices is critical for pharmacokinetic studies. Due to the very low concentrations of these compounds in ocular tissues and fluids, highly sensitive and specific analytical methods are required. The gold-standard technique for this purpose is high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), often abbreviated as LC-MS/MS.

This powerful analytical method provides exceptional selectivity and sensitivity, enabling the detection of analytes at picogram-per-milliliter levels. The process involves several key stages:

Sample Preparation : The first step is to isolate the target compounds from the complex biological matrix (e.g., aqueous humor, ciliary body, cornea). This is crucial to remove interfering substances like proteins and salts. Common techniques include protein precipitation, often with methanol (B129727) or acetonitrile (B52724), followed by liquid-liquid extraction or solid-phase extraction (SPE) for cleaner samples.

Internal Standard : To ensure accuracy and account for any loss during sample processing, a stable isotope-labeled internal standard, such as a deuterated analog of latanoprost acid (e.g., latanoprost-d4), is added to all samples, including calibration standards and quality controls.

Chromatographic Separation : The prepared sample is injected into the HPLC system. A reverse-phase column, such as a C8 or C18 column, separates this compound and latanoprost acid from other components based on their physicochemical properties.

Ionization and Mass Spectrometric Detection : The separated compounds are then introduced into the mass spectrometer, typically using electrospray ionization (ESI). In tandem mass spectrometry (MS/MS), specific precursor ions of the analytes are selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), is highly specific and significantly reduces chemical noise, allowing for precise quantification.

Method validation is performed according to regulatory guidelines to ensure reliability. This includes assessing linearity, accuracy, precision, selectivity, recovery, and the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision.

Interactive Table: Typical Parameters for LC-MS/MS Quantification of Latanoprost Acid

Parameter Description Typical Implementation Citation
Instrumentation The core analytical equipment used for separation and detection.High-Performance Liquid Chromatography (HPLC) system coupled to a Triple Quadrupole Mass Spectrometer.
Sample Preparation Method to extract the analyte from the biological sample.Protein precipitation with methanol (for aqueous humor) or liquid-liquid extraction (for ciliary body).
Chromatography Column The stationary phase used to separate the compounds.Reverse-phase C8 or C18 columns.
Ionization Technique Method to generate ions from the analyte molecules for MS detection.Electrospray Ionization (ESI), often in positive or negative ion mode depending on the analyte.
Detection Mode The specific mass spectrometry technique for quantification.Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).
Internal Standard A reference compound added to samples to correct for variability.Stable isotope-labeled analog, such as latanoprost-d4.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be reliably quantified.Ranges from low pg/mL to low ng/mL depending on the matrix and method.

Computational Modeling and Simulation Approaches

Computational modeling and simulation are indispensable tools in modern drug development, offering profound insights into the behavior of pharmaceutical compounds at both the molecular and systemic levels. For this compound, these approaches are used to predict its interaction with its biological target and to simulate its pharmacokinetic profile within the complex environment of the eye.

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational method that predicts how a ligand, such as the active metabolite latanoprost acid, binds to its receptor, the prostaglandin F2α (FP) receptor. These simulations provide a detailed, three-dimensional model of the interaction, highlighting the specific forces that stabilize the complex.

The process begins with the three-dimensional structures of both the ligand (latanoprost acid) and the receptor. Recent advances have provided high-resolution cryo-electron microscopy structures of the human FP receptor, which serve as a precise template for these studies. Docking algorithms then explore numerous possible orientations of the ligand within the receptor's binding pocket, calculating the binding energy for each pose.

The results of these simulations reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between latanoprost acid and specific amino acid residues of the FP receptor. For example, the carboxyl group of latanoprost acid is critical for anchoring it within the binding site, while its phenyl group engages in hydrophobic interactions that contribute to its high affinity and selectivity for the FP receptor over other prostanoid receptors. This detailed understanding of the binding mechanism is invaluable for explaining the drug's potency and for guiding the rational design of new, potentially more effective or selective, therapeutic agents.

Pharmacokinetic Modeling in Ocular Systems

Pharmacokinetic (PK) modeling uses mathematical models to simulate the absorption, distribution, metabolism, and elimination (ADME) of a drug within the eye. These models are crucial for understanding the journey of this compound from a prodrug in an eye drop to its active form at the site of action.

Ocular PK models are typically multi-compartmental, representing the different tissues of the eye such as the cornea, aqueous humor, iris-ciliary body, and lens. The model incorporates key physiological parameters, including:

Corneal Permeation : The rate at which the lipophilic prodrug, this compound, penetrates the cornea.

Hydrolysis : The conversion of the prodrug into the active, hydrophilic latanoprost acid by esterase enzymes within the cornea.

Aqueous Humor Dynamics : The flow and turnover of aqueous humor, which distributes the active drug throughout the anterior segment of the eye.

Tissue Distribution : The partitioning of latanoprost acid into target tissues like the ciliary muscle.

Elimination : The clearance of the drug from the eye.

Data from preclinical animal studies, such as tissue concentration measurements over time, are used to build and validate these models. For instance, studies in rabbits and monkeys provide crucial data on the concentration of latanoprost acid in the aqueous humor and iris-ciliary body at various time points after administration. A validated PK model can then predict the concentration of the active drug at the ciliary muscle, providing a quantitative link between the administered dose and the pharmacological effect. These simulations are instrumental in optimizing formulations and predicting drug performance in humans.

Theoretical and Experimental Applications of Latanoprost Ethyl Amide in Ocular Research

Development of Novel Drug Delivery Systems for Ocular Administration

The primary challenge in topical ocular drug delivery is the low bioavailability of active agents due to rapid elimination from the eye's surface. nih.gov Nanotechnology and advanced formulation strategies are being investigated to overcome these limitations by enhancing drug residence time and providing controlled release. nih.govarvojournals.org

Liposomal Formulations for Sustained Ocular Delivery

Liposomes are microscopic vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and lipophilic drugs. arvojournals.org They are a promising strategy for ocular drug delivery due to their biocompatibility and ability to create sustained-release depots. tandfonline.com For prostaglandin (B15479496) analogues like latanoprost (B1674536), the hydrophobic nature of the molecule allows it to be efficiently loaded into the lipid bilayer of liposomes. arvojournals.orgtandfonline.com

Research on the closely related compound latanoprost has demonstrated the potential of this approach. For instance, liposomal formulations incorporating hyaluronic acid have been developed. nih.govarvojournals.org Hyaluronic acid, a natural polysaccharide in the tear film, adds mucoadhesive properties to the formulation, prolonging its contact time with the ocular surface. nih.gov Experimental studies on these latanoprost-loaded liposomes have shown a significantly longer duration of effect compared to conventional eye drop solutions. arvojournals.org One study found that a single instillation of a latanoprost-hyaluronic acid liposomal formulation (LAT-HA-LIP) extended the therapeutic effect by 24 hours compared to a marketed formulation and increased the relative ocular bioavailability nearly threefold. nih.gov While direct studies on latanoprost ethyl amide are limited, its enhanced lipophilicity suggests it would be an excellent candidate for high-efficiency loading into liposomal bilayers. tandfonline.com

Below is a table detailing the physicochemical properties of an experimental latanoprost-loaded liposomal formulation, which serves as a model for potential this compound formulations.

ParameterValueSource
Vesicle Size (nm)195.14 ± 14.34 nih.gov
pH7.63 ± 0.01 nih.gov
Osmolality (mOsm/L)284.00 ± 1.41 nih.gov
Drug-Loading Capacity (%)104.52 ± 4.10 nih.gov
Zeta Potential (mV)-13.96 ± 0.78 nih.gov

This table presents data for a latanoprost-loaded liposomal formulation as a reference for the potential characteristics of a this compound formulation.

Nanocomposite-Based Approaches for Controlled Release

Nanocomposites represent another advanced strategy for sustained ocular drug delivery, often utilizing biodegradable and mucoadhesive polymers like chitosan (B1678972). rsc.orgrsc.org Chitosan is of particular interest for ocular applications because it can be cleaved by lysozyme, an enzyme naturally present in tear fluid, allowing for a triggered release of the encapsulated drug. rsc.orgresearchgate.net

One area of research involves dual drug-loaded chitosan-graphene quantum dot (GQD) nanocomposites. rsc.org In studies using latanoprost and the beta-blocker timolol, these nanocomposites demonstrated high encapsulation efficiency and a sustained release profile over 72 hours. rsc.orgresearchgate.net The release is controlled by the enzymatic degradation of the chitosan matrix by lysozyme. researchgate.net The mucoadhesive properties of chitosan, confirmed by an increase in particle size in the presence of mucin, help to prolong the residence time of the formulation on the corneal surface. rsc.orgresearchgate.net Such systems could be adapted for this compound to provide long-term, controlled drug delivery, potentially improving therapeutic outcomes. rsc.org

The following table summarizes the encapsulation efficiency and release data from a study on a dual-drug nanocomposite, illustrating the principle of controlled release.

ParameterLatanoprost (LP)Timolol (TM)Source
Encapsulation Efficiency (%)94.5174.08 rsc.orgresearchgate.net
Drug Delivered in 72h (%)32.6866.61 rsc.orgresearchgate.net

This table shows the performance of a latanoprost-timolol loaded chitosan-GQD nanocomposite, demonstrating the potential for controlled, multi-day drug release applicable to this compound.

Exploration of Potential Synergistic Effects in Combination with Other Ocular Agents (Mechanistic Basis)

The therapeutic effect of latanoprost and its analogues is primarily achieved by increasing the uveoscleral outflow of aqueous humor, which is the fluid that fills the front part of the eye. researchgate.netdrugbank.comnih.gov This mechanism involves the stimulation of prostaglandin F2-alpha receptors in the ciliary body, leading to the relaxation of the ciliary muscle and remodeling of the extracellular matrix. researchgate.netnih.gov

A synergistic or additive therapeutic effect can be achieved by combining agents that lower intraocular pressure through different mechanisms. hres.ca The mechanistic basis for this synergy lies in targeting multiple physiological pathways involved in aqueous humor dynamics.

Combination with Cholinergic Agonists (e.g., Pilocarpine): Cholinergic agonists increase the outflow of aqueous humor, but they do so through the trabecular meshwork pathway, a different route than the uveoscleral pathway targeted by latanoprost. nih.gov Studies on latanoprost have shown that its effect on uveoscleral outflow is not blocked by pilocarpine, and the two mechanisms are additive. nih.gov This provides a clear mechanistic rationale for their combined use.

Combination with Carbonic Anhydrase Inhibitors (e.g., Acetazolamide, Dorzolamide): Similar to beta-blockers, carbonic anhydrase inhibitors also decrease the secretion of aqueous humor. hres.ca Their combination with a prostaglandin analogue that enhances outflow provides a dual-pronged attack on elevated intraocular pressure. researchgate.net

However, combining different prostaglandin analogues may not always result in an additive effect. Studies involving the combination of bimatoprost (B1667075) (an ethyl amide prodrug) and latanoprost have yielded inconsistent results, with one study even reporting a paradoxical increase in intraocular pressure. nih.gov

Q & A

Basic: What are the primary synthetic routes for Latanoprost ethyl amide, and how are intermediates characterized?

Answer:
this compound is synthesized via modification of the C-1 carboxyl group of prostaglandin F2α analogs to an N-ethyl amide structure. Key intermediates, such as 17-phenyl trinor prostaglandin F2α ethyl amide, are typically characterized using high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For novel analogs, elemental analysis and mass spectrometry (MS) are essential to validate molecular composition . Experimental protocols should follow IUPAC guidelines for compound naming and characterization, with synthetic steps documented in detail (e.g., solvent systems, reaction times) to ensure reproducibility .

Basic: How does this compound’s structure influence its ocular hypotensive activity compared to other prostaglandin analogs?

Answer:
The N-ethyl amide modification enhances lipophilicity, improving corneal penetration. Unlike carboxylate esters (e.g., Latanoprost acid), the ethyl amide group reduces susceptibility to enzymatic hydrolysis, prolonging therapeutic activity. Comparative studies should employ ex vivo corneal permeability assays and in vivo intraocular pressure (IOP) measurements in animal models (e.g., rabbits). Data interpretation must account for species-specific FP receptor affinity, as seen in studies where AL 8810 ethyl amide showed no iris contraction in cats despite structural similarity to active analogs .

Advanced: What methodological considerations are critical when designing in vivo vs. ex vivo models to evaluate this compound’s pharmacokinetics?

Answer:
In vivo models require strict control of variables such as dosing frequency, animal strain (e.g., albino vs. pigmented rabbits), and IOP measurement techniques (tonometry vs. telemetry). Ex vivo models (e.g., isolated corneal tissue) must standardize tissue viability parameters (e.g., oxygenated Krebs buffer perfusion) and validate permeability using fluorescent tracers. Confounding factors like diurnal IOP fluctuations should be mitigated via randomized, blinded study designs. Statistical power analysis is mandatory to determine sample size, referencing guidelines from Reviews in Analytical Chemistry for reproducibility .

Advanced: How can researchers resolve contradictions in reported efficacy data for this compound across different experimental systems?

Answer:
Contradictions often arise from variations in receptor binding assays (e.g., FP receptor isoform specificity) or model systems (primary cells vs. transfected cell lines). To address this:

  • Perform radioligand binding assays with standardized protocols (e.g., [3H]-PGF2α displacement).
  • Use meta-analysis to compare data across studies, adjusting for variables like concentration ranges and vehicle effects (e.g., ethanol vs. saline).
  • Validate findings using orthogonal methods (e.g., calcium flux assays for functional receptor activity). Contradictory results should be discussed in the context of species-specific receptor expression and metabolic pathways .

Advanced: What analytical strategies are recommended for quantifying this compound metabolites in biological matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated this compound) is optimal for sensitivity and specificity. Sample preparation should include protein precipitation (acetonitrile) followed by solid-phase extraction to isolate metabolites. Method validation must adhere to FDA bioanalytical guidelines, assessing matrix effects, recovery rates, and lower limits of quantification (LLOQ). For ocular tissues, microdissection techniques and cryopreservation are critical to prevent analyte degradation .

Basic: What ethical and regulatory frameworks apply to preclinical studies of this compound?

Answer:
Studies must comply with the ARVO Statement for the Use of Animals in Ophthalmic Research and institutional animal care guidelines (e.g., IACUC protocols). For human tissue research, informed consent and IRB approval are mandatory. Data management plans should include anonymization protocols and secure storage, as outlined in the EUR Datateam guidelines .

Advanced: How can computational modeling predict this compound’s interactions with non-FP prostaglandin receptors?

Answer:
Molecular docking simulations (e.g., AutoDock Vina) using crystallographic FP receptor structures (PDB ID: 5X33) can predict binding affinities. Cross-reactivity risks (e.g., EP3 receptor activation) are assessed via pharmacophore mapping and MD simulations (GROMACS). Experimental validation requires competitive binding assays against recombinant receptors. Researchers should report force field parameters and solvent models to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Latanoprost ethyl amide
Reactant of Route 2
Latanoprost ethyl amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.